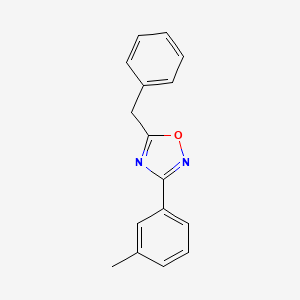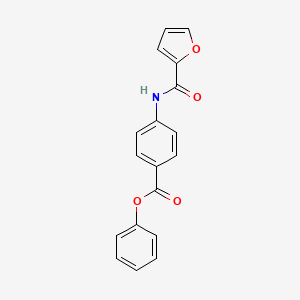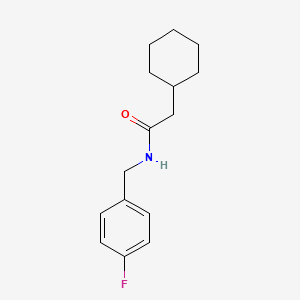![molecular formula C18H35N3O B3461342 2-{4-[1-(4-methylcyclohexyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3461342.png)
2-{4-[1-(4-methylcyclohexyl)-4-piperidinyl]-1-piperazinyl}ethanol
Descripción general
Descripción
The compound “2-{4-[1-(4-methylcyclohexyl)-4-piperidinyl]-1-piperazinyl}ethanol” is a complex organic molecule. It contains a piperazine ring and a piperidine ring, both of which are common structures in medicinal chemistry due to their ability to readily form hydrogen bonds with biological targets . The presence of a 4-methylcyclohexyl group could potentially influence the compound’s lipophilicity and thus its pharmacokinetic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine and piperidine rings in separate steps, followed by their connection via the ethanolic linker. The 4-methylcyclohexyl group could potentially be introduced via a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two nitrogen-containing rings (piperazine and piperidine), connected by an ethanolic linker. The 4-methylcyclohexyl group would be a substituent on the piperidine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethanol group could be oxidized to form a carbonyl group, or it could undergo substitution reactions with suitable reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethanol group and the nitrogen atoms in the rings could enhance its solubility in polar solvents .Safety and Hazards
Direcciones Futuras
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate. Further studies would be needed to fully understand its mechanism of action and pharmacokinetic properties .
Propiedades
IUPAC Name |
2-[4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O/c1-16-2-4-17(5-3-16)20-8-6-18(7-9-20)21-12-10-19(11-13-21)14-15-22/h16-18,22H,2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBZTGJBKGYQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-fluorobenzyl)thio]-1-(3-methoxyphenyl)-1H-tetrazole](/img/structure/B3461266.png)



![N-{4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461276.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3461292.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3461295.png)

![3,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461319.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3461325.png)

![N-[4-(benzyloxy)phenyl]-2-cyclohexylacetamide](/img/structure/B3461334.png)